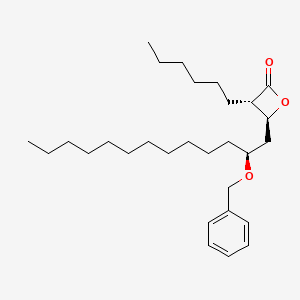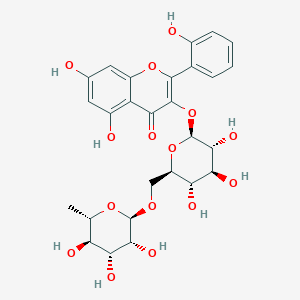
N-Acetyl 2-O-Benzyl Troxacitabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl 2-O-Benzyl Troxacitabine is a synthetic nucleoside analogue with potential applications in medicinal chemistry, particularly in the treatment of cancer. This compound is a derivative of Troxacitabine, which is known for its anticancer properties. The addition of the N-acetyl and O-benzyl groups aims to enhance its pharmacological profile and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl 2-O-Benzyl Troxacitabine involves multiple steps, starting with the preparation of the core Troxacitabine structure. The key steps include:
Chloroacetylation of Benzylamine: This step involves the reaction of benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-benzyl-2-chloroacetamide.
Acetylation and Benzylation: The final steps involve the acetylation and benzylation of the Troxacitabine core to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl 2-O-Benzyl Troxacitabine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of N-acetyl 2-O-methyl Troxacitabine.
Scientific Research Applications
N-Acetyl 2-O-Benzyl Troxacitabine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with various biological macromolecules.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Acetyl 2-O-Benzyl Troxacitabine involves its incorporation into the DNA of rapidly dividing cancer cells. This incorporation disrupts DNA synthesis and function, leading to cell death. The molecular targets include DNA polymerase and other enzymes involved in DNA replication . The pathways affected include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Troxacitabine: The parent compound, known for its anticancer properties.
N-Acetyl Troxacitabine: A derivative with similar properties but lacking the benzyl group.
2-O-Benzyl Troxacitabine: Another derivative with the benzyl group but lacking the acetyl group.
Uniqueness: N-Acetyl 2-O-Benzyl Troxacitabine is unique due to the presence of both the N-acetyl and O-benzyl groups, which enhance its stability and pharmacological profile compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C17H17N3O6 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
[(2S,4S)-4-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H17N3O6/c1-11(21)18-13-7-8-20(17(23)19-13)14-9-24-15(26-14)10-25-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15-/m0/s1 |
InChI Key |
BAODLFFHZLIRKZ-GJZGRUSLSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2COC(O2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
